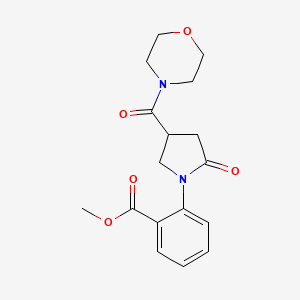
Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate is an organic compound that belongs to the class of esters It features a benzoate group attached to a pyrrolidinyl ring, which is further substituted with a morpholinocarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. One common method includes the reaction of methyl benzoate with morpholinocarbonyl-substituted pyrrolidinone in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoate ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitrating agents (HNO₃/H₂SO₄) and halogenating agents (Br₂/FeBr₃) are employed for substitution reactions
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzoate derivatives
Wissenschaftliche Forschungsanwendungen
Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Methyl butyrate
- Ethyl acetate
Uniqueness
Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate is unique due to the presence of the morpholinocarbonyl and pyrrolidinyl groups, which impart distinct chemical and biological properties. These structural features differentiate it from simpler esters like methyl benzoate and ethyl acetate, making it a valuable compound for specialized applications .
Eigenschaften
CAS-Nummer |
39630-20-1 |
|---|---|
Molekularformel |
C17H20N2O5 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
methyl 2-[4-(morpholine-4-carbonyl)-2-oxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C17H20N2O5/c1-23-17(22)13-4-2-3-5-14(13)19-11-12(10-15(19)20)16(21)18-6-8-24-9-7-18/h2-5,12H,6-11H2,1H3 |
InChI-Schlüssel |
IUXOHNXARPHURE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1N2CC(CC2=O)C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















